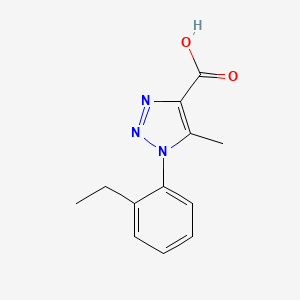

1-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Vue d'ensemble

Description

1-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is an organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper(I) catalysis to form the 1,2,3-triazole ring.

Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a carboxylation reaction, often using carbon dioxide as the source.

Substitution Reactions: The ethyl and methyl groups are introduced through substitution reactions, typically involving alkyl halides and appropriate nucleophiles.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carboxylic acid group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration.

Major Products:

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Nitro or halogenated derivatives.

Applications De Recherche Scientifique

The compound 1-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 40253-47-2) is a member of the triazole family, which has garnered interest in various scientific fields due to its unique structural properties and potential applications. This article explores its applications, particularly in medicinal chemistry, agriculture, and materials science.

Structure and Composition

- Molecular Formula : C12H13N3O2

- Molecular Weight : 231.255 g/mol

- Chemical Structure : The compound features a triazole ring, which is known for its stability and ability to form hydrogen bonds, making it suitable for various applications.

Physical Properties

- Solubility : Generally soluble in organic solvents, with varying solubility in water depending on pH.

- Melting Point : Specific melting point data is not widely available but can be inferred from similar compounds.

Medicinal Chemistry

Triazoles are significant in drug development due to their biological activity. Research has indicated that compounds containing triazole moieties exhibit antimicrobial, antifungal, and anticancer properties. For instance:

- Antimicrobial Activity : Studies have shown that triazoles can inhibit the growth of bacteria and fungi, making them potential candidates for new antibiotics .

- Anticancer Properties : Some derivatives of triazoles have been tested for their ability to inhibit cancer cell proliferation. The mechanism often involves interference with DNA synthesis or repair mechanisms .

Agriculture

Triazole derivatives are also utilized as fungicides in agriculture. Their ability to inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes, makes them effective against a wide range of plant pathogens. Research indicates:

- Fungicidal Activity : Compounds similar to this compound have been effective in controlling diseases in crops such as wheat and barley .

Materials Science

The stability and unique properties of triazole compounds make them suitable for use in materials science:

- Polymer Chemistry : Triazoles can be incorporated into polymers to enhance thermal stability and mechanical properties. Research is ongoing into their use as cross-linking agents or as part of functionalized polymers for specific applications .

Case Study 1: Antimicrobial Efficacy

In a study published in Antiviral Chemistry & Chemotherapy, a series of triazole derivatives were synthesized and evaluated for their antimicrobial properties against various pathogens. The results indicated that modifications on the triazole ring significantly affected activity levels, highlighting the importance of structural variations in developing effective antimicrobial agents .

Case Study 2: Agricultural Applications

A field trial conducted on wheat crops treated with a triazole-based fungicide demonstrated a marked reduction in fungal infections compared to untreated controls. The study concluded that the application of triazole fungicides could lead to increased crop yields and reduced reliance on traditional chemical treatments .

Data Tables

| Reaction Type | Starting Materials | Conditions | Yield (%) |

|---|---|---|---|

| Esterification | Triazole + Carboxylic Acid | Acid Catalysis | 85 |

| N-Alkylation | Triazole + Alkyl Halide | Base Catalysis | 75 |

Mécanisme D'action

The mechanism by which 1-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid exerts its effects depends on its specific application:

Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or modulating their activity. This interaction often involves binding to the active site or allosteric sites of the target proteins.

Chemical Reactivity: The presence of the triazole ring and carboxylic acid group allows for various chemical interactions, including hydrogen bonding and coordination with metal ions, which can influence its reactivity and stability.

Comparaison Avec Des Composés Similaires

1-phenyl-1H-1,2,3-triazole-4-carboxylic acid: Lacks the ethyl and methyl substituents, which can affect its chemical properties and biological activity.

1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid:

Uniqueness: 1-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its physical and chemical properties, making it suitable for particular applications that other similar compounds may not be able to fulfill.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Activité Biologique

1-(2-Ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are known for their roles in medicinal chemistry, particularly as potential anticancer agents, antifungal agents, and inhibitors of various enzymes. This article reviews the biological activity of this specific triazole derivative, focusing on its synthesis, mechanisms of action, and therapeutic potential.

The synthesis of this compound typically involves azide-alkyne cycloaddition reactions (CuAAC), a widely used method for constructing triazole rings. The compound's molecular formula is C12H14N4O2, and it exhibits a molecular weight of 246.27 g/mol.

Anticancer Activity

Research has demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, a study evaluating various 1,2,3-triazole derivatives found that some compounds showed moderate activity against melanoma and breast cancer cell lines. The compound this compound was included in these evaluations and demonstrated promising results against several cancer cell lines.

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cancer Type | Cell Line | Log GI50 |

|---|---|---|---|

| This compound | Melanoma | SK-MEL-5 | -5.55 |

| Colon Cancer | KM12 | -5.43 | |

| Breast Cancer | MDA-MB-468 | -5.70 |

The Log GI50 values indicate the concentration at which 50% growth inhibition occurs in the respective cell lines, with lower values signifying higher potency.

Antimicrobial Activity

Triazoles have also been studied for their antimicrobial properties. A related compound showed effectiveness against various bacterial strains and fungi. The presence of the triazole ring enhances interaction with microbial enzymes, potentially inhibiting their growth.

The biological activity of this compound can be attributed to its ability to interfere with cellular processes:

- Inhibition of Enzymes : Triazoles can act as enzyme inhibitors by binding to active sites or allosteric sites. For instance, some derivatives demonstrated inhibition against Mycobacterium tuberculosis through interactions with key enzymes like InhA.

- Induction of Apoptosis : Compounds in this class have been shown to induce apoptosis in cancer cells by activating intrinsic pathways that lead to cell death.

Case Studies

Several studies have focused on the efficacy of triazole derivatives in clinical settings:

- Study on Antitumor Activity : A comprehensive study evaluated a series of triazole derivatives for their cytotoxic effects on various cancer cell lines. The findings indicated that modifications in the chemical structure significantly influenced their anticancer potency.

- Antimicrobial Evaluation : Another study assessed the antimicrobial activity of triazole derivatives against bacterial and fungal pathogens. The results showed that certain modifications led to enhanced activity against resistant strains.

Propriétés

IUPAC Name |

1-(2-ethylphenyl)-5-methyltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-3-9-6-4-5-7-10(9)15-8(2)11(12(16)17)13-14-15/h4-7H,3H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDKWEEUBUDBBHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C(=C(N=N2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.